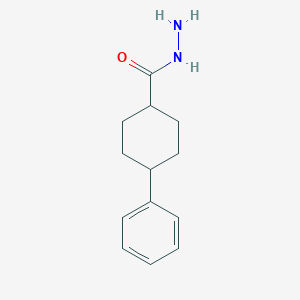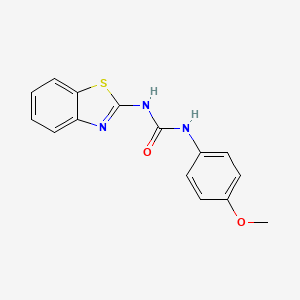
4-phenylcyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenylcyclohexanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PCC and is an organic compound that belongs to the class of hydrazides. PCC has a molecular formula of C13H18N2O and a molecular weight of 218.30 g/mol.
Mécanisme D'action
The mechanism of action of PCC as a corrosion inhibitor involves the formation of a protective film on the metal surface. This film acts as a barrier between the metal and the corrosive environment, preventing the metal from corroding.
Biochemical and Physiological Effects:
PCC has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant properties and has been shown to scavenge free radicals. PCC has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PCC in lab experiments is its low toxicity. PCC has been found to be relatively safe for use in laboratory settings. However, one of the limitations of using PCC is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on PCC. One area of interest is the development of PCC as a drug candidate for the treatment of various diseases. PCC has been shown to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential future direction is the development of PCC as a catalyst for various chemical reactions. PCC has been found to exhibit catalytic activity in certain reactions, and further research could lead to the development of new catalytic systems.
Méthodes De Synthèse
The synthesis of PCC involves the reaction of cyclohexanone with phenylhydrazine in the presence of a catalyst. This reaction leads to the formation of PCC as a white crystalline solid. The purity of the synthesized PCC can be improved by recrystallization.
Applications De Recherche Scientifique
PCC has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is the development of PCC as a corrosion inhibitor for metals. PCC has been found to be effective in inhibiting the corrosion of various metals such as copper, aluminum, and steel.
Propriétés
IUPAC Name |
4-phenylcyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRAXDAWBHPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)
![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
